OP-5244

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

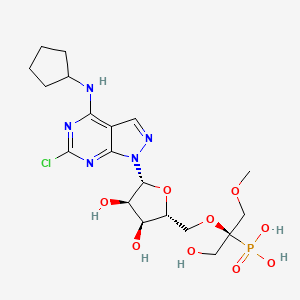

OP-5244 is a potent and orally active inhibitor of the enzyme CD73, also known as 5’-nucleotidase. CD73 is a surface enzyme that converts adenosine monophosphate to adenosine, which plays a crucial role in immunosuppression. By inhibiting CD73, this compound blocks the production of adenosine, thereby reversing immunosuppression. This compound has shown significant potential in cancer research due to its ability to enhance anti-tumor immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OP-5244 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary, but it generally involves the use of advanced organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of intermediates, and employing efficient purification techniques to obtain the final product with high purity. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: OP-5244 primarily undergoes reactions related to its role as a CD73 inhibitor. These include:

Inhibition of Adenosine Production: this compound inhibits the hydrolysis of adenosine monophosphate to adenosine.

Binding to CD73: The compound binds to the active site of CD73, preventing its enzymatic activity

Common Reagents and Conditions:

Reagents: Common reagents used in the synthesis and reactions of this compound include organic solvents, bases, acids, and coupling agents.

Major Products: The major product of the reaction involving this compound is the inhibition of adenosine production, which leads to enhanced immune responses and potential anti-tumor effects .

Scientific Research Applications

OP-5244 has a wide range of scientific research applications, including:

Cancer Research: this compound has shown potential in reversing immunosuppression in the tumor microenvironment, making it a promising candidate for cancer immunotherapy

Pharmacology: this compound serves as a tool compound for investigating the pharmacokinetics and pharmacodynamics of CD73 inhibitors.

Drug Development: The compound is being explored for its potential to be developed into a therapeutic agent for various cancers and immune-related disorders.

Mechanism of Action

OP-5244 exerts its effects by inhibiting the enzyme CD73. CD73 is responsible for converting adenosine monophosphate to adenosine, which has immunosuppressive properties. By blocking this conversion, this compound reduces the levels of adenosine, thereby reversing immunosuppression. This leads to enhanced activation and proliferation of CD8+ T cells, which are crucial for anti-tumor immune responses .

Comparison with Similar Compounds

AB680: Another potent and selective inhibitor of CD73 with high affinity and specificity.

CPI-006: A monoclonal antibody targeting CD73, used in combination with other immunotherapies.

MEDI9447: A small molecule inhibitor of CD73, currently in clinical trials for cancer therapy.

Uniqueness of OP-5244: this compound stands out due to its high potency, oral bioavailability, and ability to completely inhibit adenosine production in both human and murine cancer cell lines. Its effectiveness in reversing immunosuppression and enhancing anti-tumor immune responses makes it a unique and valuable compound in cancer research .

Properties

IUPAC Name |

[(2R)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-methoxypropan-2-yl]phosphonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29ClN5O9P/c1-32-9-19(8-26,35(29,30)31)33-7-12-13(27)14(28)17(34-12)25-16-11(6-21-25)15(23-18(20)24-16)22-10-4-2-3-5-10/h6,10,12-14,17,26-28H,2-5,7-9H2,1H3,(H,22,23,24)(H2,29,30,31)/t12-,13-,14-,17-,19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCRMLSBGAKPFW-RTPDKIPNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CO)(OCC1C(C(C(O1)N2C3=NC(=NC(=C3C=N2)NC4CCCC4)Cl)O)O)P(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@](CO)(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=NC(=C3C=N2)NC4CCCC4)Cl)O)O)P(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN5O9P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Bromo-2-(difluoromethyl)phenyl]boronic acid](/img/structure/B8175884.png)

![sodium;4-[(2E)-2-[3-(4-nitrophenyl)-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]benzenesulfonate](/img/structure/B8175950.png)